Phosphorylcholine

描述

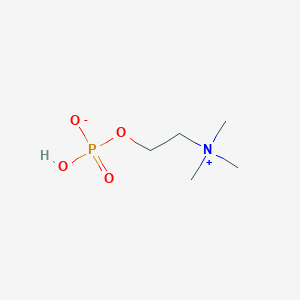

Structure

3D Structure

属性

IUPAC Name |

2-(trimethylazaniumyl)ethyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSONZFOIEMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983064 | |

| Record name | 2-(Trimethylazaniumyl)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-84-1 | |

| Record name | Cholinephosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trimethylazaniumyl)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRP7TI555O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Membrane Biology: A Technical Chronicle of Phosphorylcholine's Discovery

For Immediate Release

A deep dive into the historical archives of biochemistry reveals the meticulous and groundbreaking journey of scientists in the 19th and early 20th centuries who first identified phosphorylcholine as a fundamental component of cell membranes. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, chronicles the discovery of lecithin (B1663433) and sphingomyelin (B164518), details the pioneering experimental protocols, and presents the nascent understanding of this compound's role in cellular signaling.

The story of this compound's discovery is a testament to the incremental nature of scientific progress, beginning with the simple observation of phosphorus in brain lipids and culminating in the complex understanding of its role in membrane structure and cell signaling.

The First Glimmer: Phosphorus in the Brain

The journey begins in the early 19th century with the work of French chemist Louis-Nicolas Vauquelin. In 1812, he was the first to identify the presence of phosphorus in the fatty matter of the brain, a finding that puzzled chemists of his time. This discovery laid the groundwork for future investigations into the chemical nature of these "phosphorized fats."

Gobley and the Christening of "Lecithin"

It was not until 1846 that another French chemist, Théodore Gobley, made a pivotal breakthrough. While studying the composition of egg yolk, he isolated a viscous, orange-colored substance that he named "lécithine," derived from the Greek word "lekithos" for egg yolk.[1] Gobley's initial work, published in his paper "Recherches chimiques sur le jaune d'œuf," marked the first isolation of what we now know as phosphatidylcholine.[2] He later demonstrated the presence of lecithin in a variety of biological materials, including venous blood, human lungs, bile, and the brains of humans, sheep, and chickens.[1] By 1874, Gobley had established the complete chemical formula of phosphatidylcholine.[1]

Thudichum's Monumental Contribution to Brain Chemistry

The latter half of the 19th century was dominated by the exhaustive work of Johann Ludwig Wilhelm Thudichum, a German-born physician and chemist working in London. In his seminal 1884 publication, "A Treatise on the Chemical Constitution of the Brain," Thudichum systematically detailed his extensive research on the chemical components of the brain.[2][3] He not only refined the understanding of lecithin but also discovered and named a host of other brain lipids, including sphingomyelin, another crucial this compound-containing lipid.[2] Thudichum's meticulous work laid the foundation for modern neurochemistry. He was the first to isolate and name sphingomyelin from brain tissue in the 1880s.[4]

Early Experimental Protocols: A Glimpse into 19th-Century Chemistry

The experimental techniques of the 19th and early 20th centuries, while rudimentary by modern standards, were ingeniously applied to isolate and characterize these novel lipids.

Gobley's Lecithin Isolation from Egg Yolk (1846)

Gobley's method for isolating lecithin from egg yolk, as described in his 1846 publication, involved a series of extractions with organic solvents. While the exact ratios and durations are not always precisely documented in a modern format, the general procedure can be reconstructed as follows:

-

Dehydration: The egg yolk was first dehydrated to remove water.

-

Ether Extraction: The dried yolk was then treated with boiling ether to extract the fatty substances.

-

Alcohol Extraction: The ether-insoluble portion was subsequently extracted with hot alcohol.

-

Precipitation: Upon cooling, the alcoholic extract would precipitate a mixture of substances, including lecithin.

-

Purification: Further purification involved repeated dissolutions in alcohol and precipitation to separate lecithin from other components.

Thudichum's Phospholipid Fractionation from Brain Tissue (c. 1884)

Thudichum employed a more systematic approach to fractionate the complex lipids of the brain. His methods, detailed in his treatise, relied on the differential solubility of phospholipids (B1166683) in various organic solvents at different temperatures. A key innovation was the use of cadmium chloride to precipitate lecithin.[1]

-

Initial Extraction: Brain tissue was minced and extracted with hot alcohol.

-

Cooling and Filtration: Upon cooling, a crude mixture of phospholipids precipitated out.

-

Differential Solubility: This precipitate was then subjected to a series of extractions with different solvents, such as cold and hot alcohol, ether, and benzene, to separate different lipid classes based on their solubility.

-

Cadmium Chloride Precipitation: To specifically isolate lecithin, Thudichum treated the appropriate fraction with an alcoholic solution of cadmium chloride, which formed an insoluble complex with lecithin.

-

Decomposition of the Complex: The lecithin-cadmium chloride complex was then decomposed to yield purified lecithin.

Early Quantitative Analysis: The Challenge of Measurement

Quantitative analysis of phospholipids in the 19th and early 20th centuries was a formidable challenge. The primary method relied on the determination of phosphorus content in the isolated lipid fractions.

| Early Quantitative Data on Lecithin Content | |

| Source | Approximate Lecithin Content (% of fresh weight) |

| Egg Yolk | 7-10% |

| Brain | 4-6% |

| Soy Oil | 1.8% |

| Butterfat | 1.4% |

Source: "History of Lecithin and Phospholipids (1850-2016)" by William Shurtleff and Akiko Aoyagi.[5]

These early methods, while lacking the precision of modern techniques, provided the first quantitative estimates of the abundance of these crucial molecules in biological tissues. The "Bartlett method," a colorimetric assay for phosphorus, became a standard for phospholipid quantification in the mid-20th century.[6] This method involves the conversion of organic phosphorus to inorganic phosphate, which then reacts with ammonium (B1175870) molybdate (B1676688) to produce a colored complex that can be measured spectrophotometrically.[6]

The Dawn of Signaling: Unraveling the Functional Roles of this compound

For much of the 20th century, phosphatidylcholine and sphingomyelin were primarily considered structural components of cell membranes. However, a series of discoveries began to unveil their dynamic roles in cell signaling.

The Kennedy Pathway: Biosynthesis of Phosphatidylcholine

In the 1950s, Eugene P. Kennedy and his colleagues elucidated the primary pathway for the de novo synthesis of phosphatidylcholine, now known as the Kennedy pathway. This was a landmark achievement in understanding lipid metabolism.

Sphingomyelin, Ceramide, and the Birth of a Signaling Cascade

The discovery that sphingomyelin could be hydrolyzed by the enzyme sphingomyelinase to produce ceramide and this compound opened up a new area of signaling research. In the late 1980s and early 1990s, ceramide was identified as a novel second messenger involved in a variety of cellular processes, including apoptosis, cell growth, and differentiation.[7][8] This marked a paradigm shift in the understanding of sphingolipids, from structural molecules to key players in signal transduction.[9][10]

Diacylglycerol and Protein Kinase C: A Central Signaling Axis

The enzymatic cleavage of phosphatidylcholine by phospholipase C (PLC) and phospholipase D (PLD) generates diacylglycerol (DAG), another critical second messenger. The discovery by Nishizuka and colleagues in the late 1970s that DAG is a potent activator of Protein Kinase C (PKC) was a monumental step in understanding signal transduction.[11][12][13] This placed the PKC signaling pathway at the forefront of cell biology research, alongside the well-established cAMP-protein kinase A pathway.[11][12]

Conclusion: From Obscurity to Centrality

The journey of this compound from an obscure, phosphorus-containing fatty substance to a central player in membrane biology and cell signaling is a compelling narrative of scientific discovery. The foundational work of pioneers like Gobley and Thudichum, coupled with the later elucidation of its metabolic and signaling pathways, has provided an invaluable framework for modern research in cell biology, pharmacology, and drug development. This historical perspective not only illuminates the origins of our current knowledge but also underscores the enduring importance of fundamental biochemical research.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. History | Cyberlipid [cyberlipid.gerli.com]

- 3. Full text of "A treatise on the chemical constitution of the brain : based throughout upon original researches" [archive.org]

- 4. escholarship.org [escholarship.org]

- 5. soyinfocenter.com [soyinfocenter.com]

- 6. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 7. Ceramide: a novel second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide: a new lipid "second messenger"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Messengers: ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The story of PKC: A discovery marked by unexpected twists and turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diacylglycerol's affair with protein kinase C turns 25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Phosphorylcholine in Signal Transduction: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Phosphorylcholine (PC), a ubiquitous head group of phospholipids (B1166683), is increasingly recognized not merely as a structural component of cellular membranes, but as a pivotal signaling molecule in a multitude of cellular processes. This technical guide provides an in-depth exploration of the role of this compound and its derivatives in signal transduction pathways. We will delve into its function as a second messenger in mitogenesis, its intricate involvement in the immune response and inflammation, and its role in the regulation of apoptosis. This document presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to serve as a comprehensive resource for professionals in the field.

Introduction: this compound Beyond a Structural Role

For decades, this compound has been primarily appreciated for its role as the hydrophilic head group of major membrane phospholipids like phosphatidylcholine (PC) and sphingomyelin.[1] However, a growing body of evidence has illuminated its dynamic role as a signaling molecule, either as free this compound or as part of more complex lipids like platelet-activating factor (PAF) and sphingosylthis compound (B14255) (SPC).[2][3] The generation of these signaling molecules is tightly regulated by a host of enzymes, including choline (B1196258) kinase, phospholipases C and D (PLC and PLD), which respond to various extracellular stimuli. This guide will systematically explore the key signaling pathways where this compound and its derivatives act as critical mediators.

This compound in Mitogenic Signaling

This compound has been identified as a novel second messenger that is essential for the mitogenic activity of several growth factors.[2] Stimulation of quiescent cells with growth factors such as platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF) leads to a significant increase in intracellular this compound levels, which is a critical event for the induction of DNA synthesis and cell proliferation.[2][4]

Growth Factor-Induced this compound Production

Upon growth factor receptor activation, a cascade of events leads to the activation of enzymes responsible for this compound production. Choline kinase, the enzyme that phosphorylates choline to this compound, is a key regulatory node in this pathway.[2] Some growth factors stimulate phosphatidylcholine hydrolysis through the action of phospholipase C (PC-PLC) and phospholipase D (PC-PLD), which also contributes to the pool of signaling molecules.[4]

A time-course analysis of epidermal growth factor (EGF) stimulation in human dermal fibroblasts reveals a rapid increase in this compound levels. Within 5 minutes of EGF addition, there is a 2-fold increase in both this compound and choline, indicating the activation of both PC-PLC and PC-PLD.[5]

Downstream Signaling Events

Elevated intracellular this compound levels contribute to the activation of downstream signaling pathways that drive cell cycle progression. While the precise mechanisms are still under investigation, it is known that increased this compound potentiates the mitogenic effects of other signaling molecules like insulin.[6][7]

Role in Immunity and Inflammation

This compound plays a dual role in the immune system, acting as both an immunomodulator and a target for immune recognition.[8] It is a component of various pathogens, and the host immune system has evolved to recognize it.[8] C-reactive protein (CRP), an acute-phase reactant, is a key player in this process, binding specifically to this compound.

C-Reactive Protein (CRP) and this compound Binding

CRP binds to this compound in a calcium-dependent manner, and this interaction is crucial for the clearance of pathogens and apoptotic cells.[9] The binding of CRP to this compound on the surface of pathogens can activate the complement system, leading to opsonization and phagocytosis.[5]

| Ligand | Receptor/Binding Partner | Dissociation Constant (Kd) | Reference |

| This compound | Human C-Reactive Protein (CRP) | 5 µM | [10] |

| This compound | Human C-Reactive Protein (CRP) | 1.47 x 10-7 M | [6] |

Table 1: Binding Affinities in this compound Recognition.

Platelet-Activating Factor (PAF) Signaling

Platelet-activating factor (PAF) is a potent phospholipid mediator with a this compound headgroup. It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[8][11] PAFR signaling is involved in a wide range of inflammatory responses, including platelet aggregation, vasodilation, and leukocyte activation.[3][11][12]

Involvement in Apoptosis

This compound metabolism is also intricately linked to the regulation of apoptosis, or programmed cell death. The balance between the synthesis and degradation of this compound-containing lipids can influence a cell's decision to live or die.

Sphingosylthis compound (SPC) and Apoptosis

Sphingosylthis compound (SPC), a metabolite of sphingomyelin, can induce apoptosis in various cell types, including neuronal cells.[13] SPC-mediated apoptosis often involves the activation of specific protein kinase C (PKC) isozymes and the mitochondrial pathway, leading to cytochrome c release and caspase-3 activation.[13] SPC exerts its effects through G-protein coupled receptors, including GPR12, for which it is a high-affinity ligand.[14][15]

| Ligand | Receptor | EC50 | Reference |

| Sphingosylthis compound (SPC) | GPR12 | 32 nM | [15] |

Table 2: Ligand-Receptor Interactions in SPC Signaling.

Key Enzymes in this compound Metabolism and Signaling

The cellular levels of this compound and its derivatives are dynamically regulated by a set of key enzymes. The activities of these enzymes are often modulated by upstream signaling events, allowing the cell to fine-tune its response to various stimuli.

| Enzyme | Substrate(s) | Product(s) | Km | Vmax | Reference |

| Choline Kinase α (human) | Choline, ATP | This compound, ADP | 13.9 ± 0.2 mM (for Choline) | 3.5 ± 0.1 U/mg | [13] |

| PC-PLC | Phosphatidylcholine | This compound, Diacylglycerol | 0.05 (interfacial Km) | 137.2 pmol/min | [16] |

Table 3: Kinetic Parameters of Key Enzymes in this compound Metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Choline Kinase Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.[13][16]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Choline Chloride Solution (100 mM)

-

ATP Solution (10 mM)

-

Coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase)

-

NADH Solution (10 mM)

-

Phosphoenolpyruvate (PEP) Solution (25 mM)

-

Cell or tissue lysate

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 340/450 nm)

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, coupled enzyme system, NADH, and PEP.

-

Add cell or tissue lysate to the wells of the microplate.

-

Initiate the reaction by adding a mixture of choline chloride and ATP.

-

Immediately measure the decrease in NADH fluorescence in a kinetic mode for 30-60 minutes at 37°C.

-

The rate of NADH consumption is proportional to the choline kinase activity.

-

Calculate the specific activity based on a standard curve generated with known amounts of ADP.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay

This protocol is based on a colorimetric assay using a chromogenic substrate.[17][18]

Materials:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl2)

-

p-Nitrophenylthis compound (p-NPPC) substrate solution

-

Cell or tissue lysate

-

96-well clear microplate

-

Spectrophotometric microplate reader (405 nm)

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Add the lysate to the wells of a 96-well plate.

-

Add the p-NPPC substrate solution to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

-

The PC-PLC activity is proportional to the rate of p-nitrophenol formation.

-

Generate a standard curve using known concentrations of p-nitrophenol to quantify the enzyme activity.

Quantification of this compound by Tandem Mass Spectrometry

This protocol outlines a general workflow for the quantification of this compound from cell lysates using LC-MS/MS.[19][20]

Materials:

-

Cell lysis buffer (e.g., methanol/water)

-

Internal standard (e.g., deuterated this compound)

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

-

Appropriate LC column (e.g., HILIC)

Procedure:

-

Harvest and lyse cells in cold lysis buffer.

-

Add a known amount of internal standard to the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate this compound from other cellular components using the LC column.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer. The transition for this compound is typically m/z 184 -> m/z 104.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard.

Immunoprecipitation of this compound-Binding Proteins

This protocol describes a general method for enriching proteins that bind to this compound.[21]

Materials:

-

Cell lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100)

-

This compound-conjugated agarose (B213101) or magnetic beads

-

Control beads (without this compound)

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., high salt, low pH, or containing free this compound)

-

SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents

Procedure:

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate with control beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with this compound-conjugated beads to capture binding proteins.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected binding partners, or by mass spectrometry for unbiased identification of interacting proteins.

Caspase-3 Activity Assay for Apoptosis Assessment

This protocol is based on the cleavage of a fluorogenic substrate by active caspase-3.[1][11][22][23]

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 380/460 nm)

Procedure:

-

Induce apoptosis in cells using the desired treatment.

-

Lyse the cells to release cellular contents, including active caspases.

-

Add the cell lysate to the wells of a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate at 37°C, protected from light.

-

Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the caspase-3 activity.

-

A standard curve can be generated using purified active caspase-3 to quantify the activity in the samples.

Conclusion and Future Directions

The role of this compound in signal transduction is a rapidly evolving field. From its function as a second messenger in cell proliferation to its intricate involvement in immunity and apoptosis, it is clear that this seemingly simple molecule holds significant regulatory power. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this compound signaling.

Future research will likely focus on identifying novel this compound-binding proteins and elucidating the precise downstream signaling cascades they regulate. Furthermore, the development of more specific inhibitors for the enzymes involved in this compound metabolism will be crucial for dissecting the distinct roles of different this compound-containing molecules in various physiological and pathological contexts. A deeper understanding of these pathways holds the promise of identifying new therapeutic targets for a range of diseases, including cancer and inflammatory disorders.

References

- 1. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Stimulation of phosphatidylcholine breakdown and diacylglycerol production by growth factors in Swiss-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epidermal growth factor-induced hydrolysis of phosphatidylcholine by phospholipase D and phospholipase C in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of human C-reactive protein (CRP) to plasma fibronectin occurs via the this compound-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 8. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. High-affinity recognition of the human C-reactive protein independent of phosphocholine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sphingosylthis compound and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of the G-Protein-Coupled Receptor GPR12 as High-Affinity Receptor for Sphingosylthis compound and Its Expression and Function in Brain Development | Journal of Neuroscience [jneurosci.org]

- 16. Kinetic Analysis of Phospholipase C from Catharanthus roseus Transformed Roots Using Different Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stimulation of phosphatidylcholine breakdown and diacylglycerol production by growth factors in Swiss-3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]

- 19. Kinetic mechanism of choline kinase from rat striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 22. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Zwitterionic Virtuoso: An In-depth Technical Guide to the Phosphorylcholine Head Group

For Researchers, Scientists, and Drug Development Professionals

The phosphorylcholine (PC) head group, a cornerstone of cell membranes and a key player in biomaterial design, owes its remarkable properties to its zwitterionic nature. This technical guide delves into the core physicochemical characteristics of the PC head group, offering a comprehensive overview of its structure, hydration, and interactions. This document provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and visual representations to foster a deeper understanding and inspire innovative applications.

The Core of the Matter: Zwitterionic Properties

The this compound head group consists of a negatively charged phosphate (B84403) group and a positively charged quaternary ammonium (B1175870) group.[1] This dual-charge nature, with a net neutral charge, is the foundation of its unique and highly sought-after properties in various scientific and biomedical fields.

Charge Distribution and Molecular Conformation

The spatial arrangement of the positive and negative charges within the PC head group creates a significant dipole moment. This charge separation is crucial for its extensive hydration capacity and its interactions with surrounding molecules. Molecular dynamics simulations have been instrumental in elucidating the partial charges on the key atoms within the head group, providing a quantitative basis for understanding its electrostatic interactions.[2][3]

The conformation of the PC head group is not static; it can adopt different orientations depending on its environment, such as its presence in a lipid bilayer or its interaction with ions and proteins. NMR spectroscopy has been a powerful tool to study these conformational changes, revealing shifts in the orientation of the P-N dipole relative to the membrane surface.[4][5]

Table 1: Physicochemical Properties of the this compound Head Group

| Property | Value/Description | Experimental Technique(s) |

| Net Charge | 0 (Zwitterionic) | N/A |

| Hydration Number | ~15-25 water molecules per head group[6] | Neutron Diffraction, Molecular Dynamics Simulations |

| P-N Dipole Orientation | Predominantly parallel to the membrane surface in pure PC bilayers[4] | 31P {1H} Nuclear Overhauser Effect (NOE) NMR |

| Area per Molecule (in a monolayer) | 57-62 Ų (depending on the counter-ion)[7] | Langmuir Trough |

The Hydration Shell: A Cloak of Biocompatibility

A defining feature of the this compound head group is its extensive and tightly bound hydration shell.[8][9] This layer of water molecules is formed through strong electrostatic interactions with the zwitterionic charges and has profound implications for the biocompatibility of PC-containing materials.[10] The hydration shell acts as a physical barrier, effectively preventing the non-specific adsorption of proteins and other biomolecules, a phenomenon often referred to as "bio-fouling."[10]

Studies have shown that the primary hydration shell consists of distinct regions. Water molecules form a clathrate-like structure around the hydrophobic trimethylammonium group, while other water molecules are associated with the phosphate group.[11] This structured water layer is believed to be the primary reason for the excellent biocompatibility of materials coated with this compound, making them ideal for medical implants and drug delivery systems.[12]

Table 2: Hydration Characteristics of the this compound Head Group

| Parameter | Value/Description | Experimental Technique(s) |

| Primary Hydration Shell | 15-20 water molecules[6] | Neutron Reflectivity, Deuterium NMR |

| Water Association with Phosphate Group | 1-2 water molecules[11] | Deuterium NMR |

| Water Association with Trimethylammonium Group | 5-6 water molecules (in a cluster)[11] | Deuterium NMR |

Interactions with the Biological Milieu

The zwitterionic nature of the this compound head group governs its interactions with ions, proteins, and other components of the biological environment.

Ion Binding

The charged phosphate and ammonium groups of the PC head group can interact with ions present in the surrounding medium. While the interaction with monovalent ions like Na+ is relatively weak and does not significantly alter membrane structure,[13] these ions can still influence the lateral interactions between phospholipid molecules.[14] The stability constants for the formation of complexes between PC and monovalent cations have been determined, providing quantitative insight into these interactions.[7]

Table 3: Stability Constants of this compound-Monovalent Ion Complexes

| Complex | Stability Constant (m² mol⁻¹) |

| PC-Li⁺ | 1.80 x 10² |

| PC-Na⁺ | 2.50 x 10² |

| PC-Cs⁺ | 7.58 x 10² |

| Data from Langmuir trough measurements.[7] |

Protein Resistance

The robust hydration layer surrounding the PC head group is the primary reason for its well-documented resistance to protein adsorption. This "non-fouling" property is highly desirable for medical devices and drug delivery carriers that come into contact with biological fluids. The mechanism involves the energetic penalty required to displace the tightly bound water molecules, which disfavors the adhesion of proteins to the surface.

Experimental Protocols for Characterization

A variety of sophisticated experimental techniques are employed to investigate the zwitterionic properties of the this compound head group. Here, we provide detailed methodologies for three key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphatidylcholine Liposomes

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of PC head groups in a membrane environment.[15][16]

Methodology:

-

Liposome (B1194612) Preparation:

-

Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., 80 mM HEPES, 100 mM NaCl, pH 7.4) by vortexing.[16]

-

For Large Unilamellar Vesicles (LUVs), subject the hydrated lipid suspension to several freeze-thaw cycles.[15]

-

Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to obtain unilamellar vesicles of a uniform size.[15]

-

-

NMR Sample Preparation:

-

Transfer the liposome suspension to an NMR tube.

-

Add a D₂O lock signal.

-

For studies involving ion interactions, a paramagnetic shift reagent (e.g., PrCl₃) can be added to the external solution to differentiate between the inner and outer leaflet head groups.[17]

-

-

NMR Data Acquisition:

-

Acquire ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer.

-

For dynamic studies, perform relaxation measurements (T₁ and T₂).

-

To probe head group orientation, conduct ³¹P {¹H} Nuclear Overhauser Effect (NOE) experiments.[4]

-

-

Data Analysis:

-

Assign the resonances corresponding to the different protons and the phosphorus atom of the PC head group.

-

Analyze chemical shifts, line widths, and relaxation times to infer information about head group conformation, mobility, and interactions.

-

Analyze NOE data to determine the proximity of the phosphate group to various protons, providing insights into the head group's orientation.

-

Small-Angle X-ray Diffraction (SAXS) of Lipid Bilayers

SAXS is used to determine the structure of lipid bilayers, including the thickness and electron density profile, which provides information about the arrangement of the PC head groups.[18][19]

Methodology:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) by hydrating a lipid film.

-

Orient the lipid bilayers by depositing the MLV suspension onto a solid substrate (e.g., a silicon wafer) and allowing it to slowly dry.

-

Alternatively, for solution SAXS, use a suspension of unilamellar vesicles.

-

-

X-ray Diffraction Data Collection:

-

Mount the sample in a temperature and humidity-controlled chamber.

-

Use a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54 Å).[18]

-

Collect the scattered X-rays on a 2D detector.

-

Record diffraction patterns at different sample-to-detector distances to cover a wide range of scattering angles (q).

-

-

Data Analysis:

-

Integrate the 2D diffraction pattern to obtain a 1D intensity versus q profile.

-

Identify the positions of the Bragg peaks for lamellar structures.

-

Calculate the lamellar repeat distance (d-spacing) from the peak positions using Bragg's law.

-

Model the diffraction data to obtain the electron density profile of the lipid bilayer, which reveals the location of the electron-rich phosphate groups.

-

Molecular Dynamics (MD) Simulations of a POPC Bilayer

MD simulations provide an atomistic view of the structure and dynamics of a PC lipid bilayer, complementing experimental data.[20][21][22]

Methodology:

-

System Setup:

-

Use a pre-equilibrated POPC bilayer structure or build one using software like CHARMM-GUI or VMD.[21]

-

Solvate the bilayer with a water model (e.g., TIP3P) to a desired hydration level.[21]

-

Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).[21]

-

-

Simulation Parameters:

-

Choose a force field suitable for lipid simulations (e.g., CHARMM36, OPLS3e).[23]

-

Employ periodic boundary conditions.

-

Use an NPT ensemble (constant number of particles, pressure, and temperature) to mimic experimental conditions.

-

Set the temperature to a physiologically relevant value (e.g., 300 K).[23]

-

Set the pressure to 1 atm.[23]

-

-

Simulation Execution:

-

Perform an initial energy minimization of the system.

-

Equilibrate the system for a sufficient duration to allow the water and lipids to relax.

-

Run the production simulation for the desired length of time (typically nanoseconds to microseconds).

-

-

Data Analysis:

-

Analyze the trajectory to calculate structural properties such as the area per lipid, bilayer thickness, and order parameters of the lipid acyl chains and head group.

-

Calculate the radial distribution functions to characterize the hydration shell around the PC head group.

-

Analyze the charge distribution and dipole moments.

-

Visualize the trajectory to observe the dynamic behavior of the lipids and water molecules.

-

Visualizing the Zwitterionic World: Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the this compound head group.

References

- 1. mdpi.com [mdpi.com]

- 2. Charge pairing of headgroups in phosphatidylcholine membranes: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipid head-group conformations; intermolecular interactions and cholesterol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of diacylglycerols on conformation of phosphatidylcholine headgroups in phosphatidylcholine/phosphatidylserine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Equilibria Between Monovalent Ions and Phosphatidylcholine Monolayer at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. On the hydration of the phosphocholine headgroup in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-Based Zwitterionic Biocompatible Thermogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and dynamics of primary hydration shell of phosphatidylcholine bilayers at subzero temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel biocompatible this compound-based self-assembled nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NaCl interactions with phosphatidylcholine bilayers do not alter membrane structure but induce long-range ordering of ions and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of ion-binding and chemical phospholipid structure on the nanomechanics of lipid bilayers studied by force spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 1H-NMR of phosphatidylcholine liposomes at low p2H in the presence of a paramagnetic shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. X-Ray Diffraction Analysis of Membrane Structure Changes with Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]

- 19. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Phosphorylcholine Biosynthesis and Metabolic Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine is a pivotal intermediate in cellular metabolism, primarily serving as a precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. PC is fundamental to membrane integrity, cell signaling, and lipid transport. The metabolic pathways responsible for its synthesis are highly conserved and tightly regulated, making them critical areas of study for understanding normal cellular physiology and various pathological states, including cancer, neurodegenerative disorders, and infectious diseases. Dysregulation of choline (B1196258) metabolism is now recognized as a hallmark of malignant transformation, presenting novel opportunities for therapeutic intervention. This guide provides a detailed examination of the core biosynthetic pathways, the key regulatory enzymes, quantitative kinetic data, and the experimental methodologies used to investigate these processes.

Section 1: Core Biosynthetic Pathways of Phosphatidylcholine

In eukaryotes, phosphatidylcholine is primarily synthesized via two distinct pathways: the Kennedy (CDP-Choline) Pathway and the Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway.

The Kennedy Pathway (CDP-Choline Pathway)

First elucidated by Eugene Kennedy, the Kennedy pathway is the principal route for de novo PC synthesis in most mammalian cells.[1] It utilizes exogenous choline and proceeds in three enzymatic steps:[2][3]

-

Phosphorylation of Choline: Choline, transported into the cell, is phosphorylated by Choline Kinase (CK) to produce phosphocholine (B91661). This is the committed step of the pathway.[4]

-

Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with cytidine (B196190) triphosphate (CTP) to form CDP-choline. This is the rate-limiting step of the pathway.[2][5]

-

Formation of Phosphatidylcholine: Cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone, yielding the final product, phosphatidylcholine.[6][7]

References

- 1. Modulation of CTP:phosphocholine cytidylyltransferase by membrane curvature elastic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic and biochemical properties of CTP:choline-phosphate cytidylyltransferase from the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. "Phosphatidylethanolamine N-methyltransferase (PEMT) Knockout Mice Exhi" by Ireland M. Murphy, Matthew C. Paal et al. [digitalcommons.unmc.edu]

- 5. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of Phosphorylcholine

Introduction

Phosphorylcholine (ChoP) is a vital molecule ubiquitous in biological systems, forming the hydrophilic headgroup of major membrane phospholipids (B1166683) like phosphatidylcholine (PC) and sphingomyelin.[1] In eukaryotes, it is a fundamental component of cell membranes and is involved in numerous cellular processes, including membrane-mediated cell signaling and the synthesis of neurotransmitters like acetylcholine.[1][2][3] Given its biocompatibility and crucial biological roles, this compound and its derivatives are of significant interest to researchers and drug development professionals, particularly in the fields of biomaterials, drug delivery, and nutritional science. This guide provides a detailed overview of the primary natural sources of this compound, comprehensive protocols for its extraction and purification, and an examination of its role in key signaling pathways.

Natural Sources of this compound

This compound is most abundantly found in nature as a component of phosphatidylcholine (PC), which is a major constituent of lecithin (B1663433).[3] The most commercially viable and readily available sources for PC extraction are egg yolk and soybeans.[3] Other dietary sources include red meat, whole grains, milk, and various fish.[4][5][6] Animal-based products are typically richer in lipid-soluble forms of choline (B1196258), such as phosphatidylcholine, compared to plant sources.[6]

Data Presentation: Phosphatidylcholine Content in Natural Sources

The following table summarizes the typical composition of phosphatidylcholine and other phospholipids in the primary raw materials used for extraction.

| Natural Source | Total Phospholipids (% of dry weight) | Phosphatidylcholine (PC) (% of total phospholipids) | Other Major Phospholipids | Reference |

| Hen Egg Yolk | ~30% | ~73% | Phosphatidylethanolamine (~15%), Sphingomyelin (~2.5%) | [7] |

| Soybean (Lecithin) | 2-3% (of crude oil) | 20-30% | Phosphatidylethanolamine, Phosphatidylinositol, Phosphatidic Acid | [3][8] |

Extraction and Purification Methodologies

The extraction of this compound is typically achieved by isolating phosphatidylcholine from its natural sources. The general strategy involves an initial solvent extraction to separate lipids from other components, followed by purification steps to isolate PC from other phospholipids and neutral lipids.

Experimental Protocol 1: Extraction and Purification from Egg Yolk

This protocol is based on solvent extraction and column chromatography to achieve high purity.

1. Raw Material Preparation:

-

Fresh hen egg yolks are separated from the egg whites.

2. Initial Lipid Extraction:

-

The egg yolks are homogenized with a mixture of ethanol (B145695) and diethyl ether to extract the lipids.[9]

-

The mixture is thoroughly agitated and then centrifuged to separate the lipid-containing supernatant from the solid residue.

3. Crude Phospholipid Precipitation:

-

The collected supernatant (lipid extract) is treated with cold acetone (B3395972). Phospholipids are insoluble in acetone and will precipitate, while neutral lipids (like triglycerides) and sterols remain in the solution.[9]

-

The mixture is centrifuged, and the acetone supernatant is discarded. The resulting pellet is the crude phospholipid mixture.

4. Phosphatidylcholine Purification (Column Chromatography):

-

The crude phospholipid pellet is redissolved in a minimal amount of a non-polar solvent like chloroform.

-

The dissolved sample is loaded onto a silica (B1680970) gel chromatography column.

-

The column is eluted with a solvent gradient, typically starting with a less polar solvent and gradually increasing the polarity. A common elution system is a chloroform/methanol mixture.[9]

-

Phosphatidylcholine is eluted from the column, separated from other phospholipids like phosphatidylethanolamine.

-

Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure PC.[9][10]

5. Final Product Recovery:

-

The pure PC fractions are pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield a highly purified, often white or pale yellow, phosphatidylcholine product. A purity of over 97% can be achieved with this method.[9]

Experimental Protocol 2: Extraction and Purification from Soy Lecithin

This protocol details the purification of PC from de-oiled soy lecithin, a common commercial starting material.

1. Raw Material Preparation:

-

Start with commercially available de-oiled soy lecithin powder.

2. Selective Extraction of Phosphatidylcholine:

-

The de-oiled lecithin is extracted with ethanol. PC is highly soluble in ethanol, whereas other phospholipids like phosphatidylinositol and phosphatidic acid have lower solubility.

-

The mixture is stirred for a set duration and then filtered to separate the ethanol-soluble fraction (rich in PC) from the insoluble residue.[8][11] A lecithin-to-solvent ratio of 1:7 (w/v) has been shown to be effective.[8]

3. Acetone Precipitation:

-

The ethanol extract is concentrated, and cold acetone is added to precipitate the phospholipids, separating them from any remaining oils or other acetone-soluble impurities.

-

The precipitate, enriched in PC, is recovered by filtration or centrifugation.

4. Purification by Adsorption/Chromatography:

-

For higher purity, the PC-enriched fraction is further purified using column chromatography.

-

The material is dissolved in an appropriate solvent and passed through an alumina (B75360) (aluminum oxide) column.[12]

-

The column selectively retains impurities, allowing the purified phosphatidylcholine to be eluted with a solvent such as ethanol.[12]

5. Solvent Removal and Drying:

-

The solvent from the purified fraction is evaporated under vacuum to yield a final product with a PC purity that can exceed 84%.[8]

Data Presentation: Key Experimental Parameters for Extraction

| Parameter | Egg Yolk Extraction | Soy Lecithin Extraction | Reference |

| Primary Extraction Solvent | Ethanol / Diethyl Ether | Ethanol | [8][9] |

| Precipitation Solvent | Acetone | Acetone | [8][9] |

| Purification Method | Silica Gel Column Chromatography | Alumina Column Chromatography | [9][12] |

| Lecithin:Solvent Ratio | Not specified | 1:7 (w/v) for optimal purity | [8] |

| Achievable Purity | > 97% | > 84% | [8][9] |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of phosphatidylcholine from natural sources.

Caption: General workflow for phosphatidylcholine extraction.

Signaling Pathways Involving this compound

This compound is central to lipid biosynthesis and signal transduction, primarily through its incorporation into phosphatidylcholine.

Phosphatidylcholine Biosynthesis: The Kennedy Pathway

The primary route for de novo synthesis of phosphatidylcholine in eukaryotes is the Kennedy pathway, also known as the CDP-choline pathway.[13][14] This pathway utilizes choline, which can be obtained from the diet or from the breakdown of existing phospholipids.

The key steps are:

-

Choline Phosphorylation: Choline kinase (CK) phosphorylates exogenous choline using ATP to produce phosphocholine (B91661).[2]

-

CDP-Choline Synthesis: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form cytidine (B196190) diphosphate-choline (CDP-choline).[13]

-

Phosphocholine Transfer: Finally, cholinephosphotransferase (CPT) transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine and CMP.[13]

Mandatory Visualization: The Kennedy Pathway

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

Role in Signal Transduction

Phosphatidylcholine is not just a structural component; it is also a reservoir for second messengers. The hydrolysis of PC by various phospholipases generates signaling molecules that regulate a wide range of cellular processes.

-

Phospholipase C (PLC): This enzyme hydrolyzes PC to generate phosphocholine and diacylglycerol (DAG). DAG is a well-known second messenger that activates Protein Kinase C (PKC), a key regulator of cell growth, differentiation, and apoptosis.[15]

-

Phospholipase D (PLD): PLD cleaves PC to produce phosphatidic acid (PA) and free choline. PA is an important lipid messenger involved in vesicular trafficking, cytoskeletal dynamics, and cell proliferation.[3]

-

Phospholipase A2 (PLA2): This enzyme hydrolyzes the fatty acid from the sn-2 position of PC, yielding lysophosphatidylcholine (B164491) (lyso-PC) and a free fatty acid, often arachidonic acid. Both lyso-PC and arachidonic acid are potent signaling molecules involved in inflammatory responses.[15]

Mandatory Visualization: PC-Mediated Signal Transduction

Caption: PC hydrolysis by phospholipases generates second messengers.

References

- 1. The biosynthesis and role of this compound in pathogenic and non-pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choline - Wikipedia [en.wikipedia.org]

- 3. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 4. Phosphatidylcholine: Benefits, Side Effects, and More [healthline.com]

- 5. Food Sources Contributing to Intake of Choline and Individual Choline Forms in a Norwegian Cohort of Patients With Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Food Sources Contributing to Intake of Choline and Individual Choline Forms in a Norwegian Cohort of Patients With Stable Angina Pectoris [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and Purification of Phosphatidylcholine from Egg Yolk [spkx.net.cn]

- 10. researchgate.net [researchgate.net]

- 11. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5453523A - Process for obtaining highly purified phosphatidylcholine - Google Patents [patents.google.com]

- 13. molbiolcell.org [molbiolcell.org]

- 14. researchgate.net [researchgate.net]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

Phosphorylcholine Derivatives: A Deep Dive into Their Fundamental Properties and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phosphorylcholine (PC) derivatives have emerged as a pivotal class of biomaterials, garnering significant attention across the biomedical landscape. Their unique biomimetic properties, stemming from the zwitterionic nature of the this compound head group found in cell membranes, render them exceptionally biocompatible. This technical guide provides a comprehensive overview of the core properties of this compound derivatives, detailing their synthesis, physicochemical characteristics, and biological interactions. The content is tailored for researchers, scientists, and drug development professionals, offering a granular look at the experimental protocols used to evaluate these promising compounds and the signaling pathways they modulate.

Physicochemical Properties of this compound Derivatives

The versatility of this compound derivatives lies in the ability to tailor their properties by modifying their chemical structure. This is often achieved through copolymerization of PC-containing monomers, such as 2-methacryloyloxyethyl this compound (MPC), with other monomers. The resulting polymers exhibit a range of molecular weights and solubilities, directly impacting their application.

Table 1: Physicochemical Properties of Selected this compound Polymers

| Polymer Name | Abbreviation | Molecular Weight (Da) | Solubility | Key Characteristics |

| Poly(2-methacryloyloxyethyl this compound) | PMPC | 9,000[1] | Highly soluble in water and polar solvents like methanol (B129727) and ethanol.[2] | Excellent resistance to protein adsorption and cell adhesion.[1] |

| Polyquaternium-51 | - | 338,820[3] | Water-soluble | Forms a hydrogel structure and is used in cosmetics for its moisturizing properties. |

| Polyquaternium-61 | - | 20,182[3] | Water-soluble | Used in personal care products. |

| Polythis compound Glycol Acrylate | - | 62,393[3] | Water-soluble | A component in some copolymer formulations. |

Biocompatibility and Protein Adsorption

A hallmark of this compound derivatives is their exceptional resistance to protein adsorption, a critical factor in their biocompatibility. The zwitterionic this compound groups create a tightly bound hydration layer on the material surface, which acts as a physical and energetic barrier to prevent proteins and cells from adhering.[4] This "biomimicry" of the cell membrane surface is fundamental to their use in medical devices and drug delivery systems.

Table 2: Quantitative Data on Protein Adsorption on this compound-Modified Surfaces

| Surface Modification | Protein | Reduction in Adsorption (%) | Measurement Technique |

| p(MPC)-functionalized hydrogel | Lysozyme | 73-74 | Not Specified |

| p(MPC)-functionalized hydrogel | Bovine Serum Albumin (BSA) | 59-66 | Not Specified |

| Poly(MPC-co-BMA) | Albumin | Significant reduction | Not Specified |

| Poly(MPC-co-BMA) | Fibrinogen | Significant reduction | Not Specified |

Experimental Protocols

The characterization of this compound derivatives involves a suite of standardized experimental protocols to assess their synthesis, purity, and biological performance.

Synthesis of 2-Methacryloyloxyethyl this compound (MPC)

The synthesis of the key monomer, MPC, is a foundational step. A widely used method involves the following key steps:

-

Reaction of 2-hydroxyethyl methacrylate (B99206) (HEMA) with 2-chloro-2-oxo-1,3,2-dioxaphospholane. This reaction forms an intermediate phosphate (B84403) ester.

-

Ring-opening of the intermediate with trimethylamine. This step introduces the choline (B1196258) group, yielding the final MPC monomer.

-

Purification. The crude product is purified, often through recrystallization or chromatography, to obtain high-purity MPC suitable for polymerization.[5]

Synthesis of Poly(2-methacryloyloxyethyl this compound) (PMPC) by RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

-

Reaction Setup: A reaction vessel is charged with MPC monomer, a RAFT chain transfer agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., VA-044) in a suitable solvent (e.g., water or a water/alcohol mixture).[6]

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically done by several freeze-pump-thaw cycles.

-

Polymerization: The reaction is initiated by heating the mixture to a specific temperature (e.g., 70-95°C) and allowed to proceed for a defined period.[6]

-

Termination and Purification: The polymerization is quenched, often by cooling in liquid nitrogen.[6] The resulting polymer is purified to remove unreacted monomer and other reagents, typically by dialysis against water.[6]

In Vitro Cytotoxicity Assessment: ISO 10993-5 (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells as an indicator of cell viability and, therefore, the cytotoxicity of a material.[7][8]

-

Extraction: The this compound-based material is incubated in a cell culture medium (e.g., MEM) for a specified time (e.g., 24 hours) at 37°C to create an extract, as per ISO 10993-12 guidelines.[9]

-

Cell Seeding: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded into a 96-well plate and incubated until the cells form a sub-confluent monolayer.[9]

-

Incubation with Extract: The culture medium is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24 hours).[9]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10]

-

Data Analysis: The cell viability is calculated as a percentage relative to a negative control (cells incubated with fresh culture medium). A significant reduction in cell viability indicates a cytotoxic effect.

Hemocompatibility Assessment: ISO 10993-4 (Hemolysis Assay)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.[11][12]

-

Material Preparation: The test material is prepared according to standardized procedures, which may include cleaning and sterilization.[11]

-

Blood Collection: Fresh human or rabbit blood is collected using an anticoagulant.

-

Direct Contact Method:

-

Extract Method:

-

An extract of the material is prepared as described in the cytotoxicity protocol.

-

The extract is mixed with the red blood cell suspension and incubated.[12]

-

-

Measurement: After incubation, the samples are centrifuged to pellet the intact red blood cells. The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

-

Calculation: The percentage of hemolysis is calculated relative to the positive control, which represents 100% hemolysis. A material is generally considered non-hemolytic if the hemolysis percentage is below a certain threshold (e.g., 2% or 5%).[12]

Modulation of Signaling Pathways

This compound derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Some phosphatidylcholine derivatives have been shown to inhibit the activation of NF-κB.[13][14] This can occur through the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[14]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon LPS binding, TLR4 initiates a signaling cascade that leads to the activation of downstream transcription factors, including NF-κB, and the production of pro-inflammatory cytokines.

Certain phospholipids, including some containing this compound, have been shown to interact with and modulate TLR4 signaling.[15][16] Some studies suggest that specific this compound-containing lipids can act as non-canonical TLR4 agonists, while others propose an inhibitory effect on TLR4-mediated inflammation.[15][16] The exact mechanism of modulation is complex and may depend on the specific structure of the this compound derivative and the cellular context.

Caption: Modulation of the TLR4 signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a highly promising class of biomaterials with a wide range of applications in medicine and biotechnology. Their inherent biocompatibility, stemming from their biomimetic nature, makes them ideal candidates for medical device coatings, drug delivery vehicles, and tissue engineering scaffolds. A thorough understanding of their physicochemical properties, coupled with standardized experimental evaluation and a clear picture of their interactions with biological signaling pathways, is crucial for the continued development and successful clinical translation of these advanced materials. This guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to facilitate further research and innovation.

References

- 1. Poly(2-methacryloyloxyethyl this compound) Mn 9000 | Sigma-Aldrich [sigmaaldrich.com]

- 2. polylactide.com [polylactide.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Biomimetic polymers with this compound groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Site-oriented conjugation of poly(2-methacryloyloxyethyl this compound) for enhanced brain delivery of antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]

- 9. blog.johner-institute.com [blog.johner-institute.com]

- 10. academicstrive.com [academicstrive.com]

- 11. haemoscan.com [haemoscan.com]

- 12. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]

- 13. Phosphatidylcholine hydrolysis activates NF-kappa B and increases human immunodeficiency virus replication in human monocytes and T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Formulated Phospholipids as Non-Canonical TLR4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Soy phosphatidylcholine inhibited TLR4-mediated MCP-1 expression in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Phosphorylcholine Biocompatibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the biocompatibility of phosphorylcholine (PC), a zwitterionic headgroup of phospholipids (B1166683) found in the outer leaflet of cell membranes. The pioneering studies on PC-coated biomaterials revealed a remarkable ability to resist biofouling, a critical attribute for the success of medical devices and drug delivery systems. This document summarizes the core principles, key experimental findings, and methodologies from this early research, providing a comprehensive resource for understanding the origins of this important biomaterial class.

Core Principles of this compound Biocompatibility

Early research into the biocompatibility of this compound and its synthetic analogues, most notably 2-methacryloyloxyethyl this compound (MPC), was driven by the principle of "biomimicry." The hypothesis was that by mimicking the surface of a cell membrane, a synthetic material could effectively "hide" from the body's biological recognition systems, thereby preventing adverse reactions such as protein adsorption, platelet adhesion, and the inflammatory response.[1][2] The key to this biomimetic approach lies in the unique properties of the this compound group:

-

Zwitterionic Nature: The PC group contains both a positively charged quaternary ammonium (B1175870) and a negatively charged phosphate (B84403) group, resulting in a net neutral charge. This structure is crucial for its interaction with water molecules.

-

Hydrophilicity: The PC moiety is highly hydrophilic, attracting and organizing a layer of water molecules on the material surface.[3][4] This hydration layer is believed to act as a physical and energetic barrier, preventing the adsorption of proteins and other biomolecules.[2][5]

-

Surface Mobility: Early studies suggested that the mobility of the this compound moiety on a polymer surface allows it to orient itself favorably in an aqueous environment, maximizing its interaction with water and enhancing its protein-resistant properties.[6]

Key Experimental Findings from Early Research

Initial investigations into PC-based materials focused on quantifying their interactions with key biological components. The following tables summarize the significant quantitative data from these seminal studies.

Table 1: Protein Adsorption on this compound-Coated Surfaces

| Material | Protein | Adsorption Reduction vs. Control (%) | Reference |

| Poly(BMA-co-MPC) | Fibrinogen | Marked reduction | [7] |

| Poly(BMA-co-MPC) | Albumin | Marked reduction | [7] |

| MPC-grafted Cuprophan | Fibrinogen | Marked reduction | [7] |

| MPC-grafted Cuprophan | Albumin | Marked reduction | [7] |

| PC-coated PVC | Fibrinogen | Significant reduction | [1] |

| PC-coated Polyethylene | Fibrinogen | Significant reduction | [1] |

| PC-coated Polycarbonate | Fibrinogen | Significant reduction | [1] |

| PC-coated Nylon | Fibrinogen | Significant reduction | [1] |

BMA: Butyl methacrylate; MPC: 2-methacryloyloxyethyl this compound; PVC: Polyvinyl chloride

Table 2: Platelet Adhesion on this compound-Coated Surfaces

| Material | Observation | Quantitative Finding | Reference |

| PC-coated materials | Reduced platelet binding | Significant reduction vs. uncoated controls | [1] |

| Poly(MAPC)-grafted Polyethylene | Reduced platelet adhesion | Number of adhering platelets decreased with increased surface density of MAPC units | [8] |

| MPC-grafted Polycarbonate Urethane (B1682113) | Reduced platelet adhesion | Much fewer platelets adhered compared to blank PCU surface | [9] |

| PMBT-coated PMP-HFM | Reduced platelet adhesion and aggregation | Fewer adhered and deformed platelets compared to bare surface | [10] |

MAPC: ω-methacryloyloxyalkyl this compound; PCU: Polycarbonate urethane; PMBT: Poly(MPC-co-BMA-co-TSMA); PMP-HFM: Polymethylpentene hollow fiber membrane

Table 3: In Vivo Biocompatibility and Inflammatory Response

| Implant Material | Animal Model | Duration | Key Findings | Reference |

| PC-coated Silicone Implants | Sprague-Dawley Rats | 3 months | Decreased inflammatory reaction and reduction of periprosthetic fibrosis compared to textured implants. | [11] |

| PC-coated Stainless Steel and HDPE | Rabbit | 4 and 13 weeks | 40% fewer inflammatory cells at 4 weeks (not statistically significant); significantly thinner fibrous capsule at 13 weeks compared to HDPE control. | [12] |

| PC-coated Stents | Porcine Coronary Arteries | 5 days, 4 and 12 weeks | No stent thrombosis; >90% endothelialization at 5 days, similar to non-coated stents; no adverse inflammatory response up to 12 weeks. | [13][14][15] |

HDPE: High-density polyethylene

Experimental Protocols in Early this compound Research

The following sections detail the methodologies employed in the foundational studies of PC biocompatibility.

Material Preparation and Surface Characterization

Objective: To synthesize PC-containing polymers and coat them onto various substrates, followed by confirmation of the surface modification.

Typical Protocol:

-

Polymer Synthesis: Copolymers of 2-methacryloyloxyethyl this compound (MPC) and a hydrophobic monomer (e.g., n-butyl methacrylate, BMA) were synthesized via free radical polymerization.[3][16]

-

Surface Coating: The synthesized PC-polymer was coated onto a substrate material (e.g., polyethylene, PVC, silicone) through methods such as solution casting or dip-coating.[3][16][17]

-

Surface Analysis:

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition of the surface and confirm the presence of phosphorus and nitrogen from the PC group.[6][8]

-

Contact Angle Measurement: The hydrophilicity of the surface was assessed by measuring the static water contact angle. PC-coated surfaces typically exhibit a significantly lower contact angle compared to the uncoated substrate, indicating increased wettability.[4][9]

-

Scanning Electron Microscopy (SEM): Employed to visualize the surface morphology of the coated and uncoated materials.[6][10]

-

In Vitro Protein Adsorption Studies

Objective: To quantify the amount of protein that adsorbs to the PC-modified surface from a solution.

Typical Protocol:

-

Protein Labeling: Proteins such as fibrinogen and albumin were radiolabeled (e.g., with Iodine-125) to allow for quantitative measurement.[7]

-

Incubation: The PC-coated and control surfaces were incubated in a solution containing the radiolabeled protein for a specific duration.

-

Rinsing: After incubation, the surfaces were thoroughly rinsed to remove non-adsorbed protein.

-

Quantification: The amount of adsorbed protein was determined by measuring the radioactivity on the surface using a gamma counter. The results were typically expressed as mass per unit area (e.g., µg/cm²).

In Vitro Platelet Adhesion Studies

Objective: To assess the interaction of platelets with the PC-modified surface.

Typical Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood was centrifuged at a low speed to obtain PRP.

-

Incubation: The PC-coated and control surfaces were exposed to PRP for a defined period under controlled conditions (e.g., static or flow).

-

Rinsing: The surfaces were gently rinsed to remove non-adherent platelets.

-

Visualization and Quantification:

-

Scanning Electron Microscopy (SEM): Used to visualize the number and morphology of adherent platelets. Activated platelets typically exhibit a flattened and spread morphology with pseudopodia.[9][10]

-

Lactate Dehydrogenase (LDH) Assay: The number of adherent platelets could be quantified by lysing the adhered cells and measuring the activity of the released LDH enzyme.

-